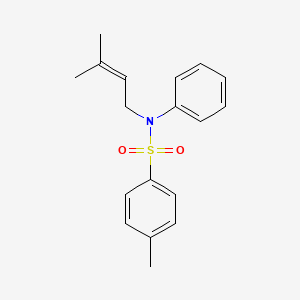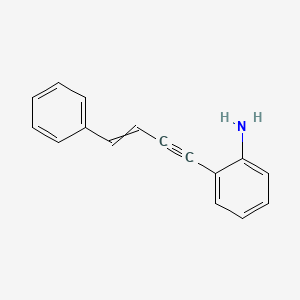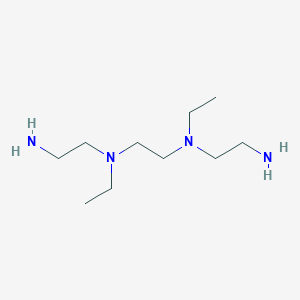
1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- is a chemical compound with the molecular formula C6H18N4. It is also known by other names such as Triethylenetetramine and Trientine . This compound is a tetraamine, meaning it contains four amine groups, which makes it highly reactive and useful in various chemical processes.
Preparation Methods
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the formation of the desired product. Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but typically include various amines, amides, and nitriles .
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- involves its ability to chelate metal ions. This compound forms stable complexes with metal ions, which can then be excreted from the body or used in various industrial processes . The molecular targets and pathways involved include metal-binding sites on enzymes and proteins, which can be modulated by the presence of this compound .
Comparison with Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- is similar to other tetraamines such as:
Diethylenetriamine: Another related compound with three amine groups, used in similar applications but with different reactivity and binding properties.
The uniqueness of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- lies in its specific structure, which provides distinct reactivity and binding characteristics compared to other similar compounds .
Properties
CAS No. |
151478-83-0 |
|---|---|
Molecular Formula |
C10H26N4 |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
N'-[2-[2-aminoethyl(ethyl)amino]ethyl]-N'-ethylethane-1,2-diamine |
InChI |
InChI=1S/C10H26N4/c1-3-13(7-5-11)9-10-14(4-2)8-6-12/h3-12H2,1-2H3 |
InChI Key |
DOSSJECCMHEIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)CCN(CC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
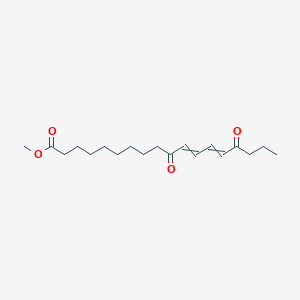
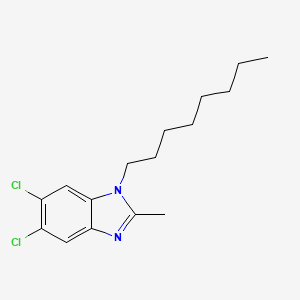
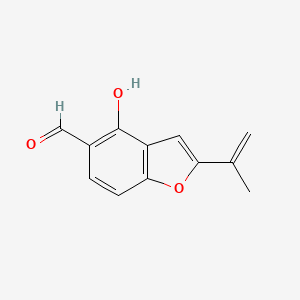
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
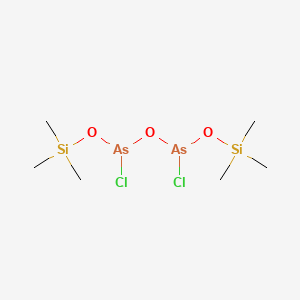
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

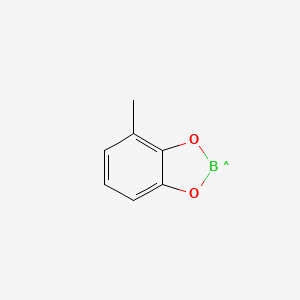
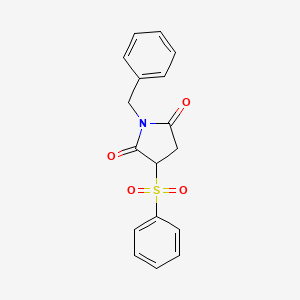
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
